Ethyl 3-amino-3-ethoxyacrylate is a chemical compound classified as an amino acid derivative. It has significant relevance in organic chemistry, particularly in the synthesis of various bioactive molecules. The compound is often used as a building block in synthetic pathways leading to complex heterocyclic compounds, which are essential in medicinal chemistry.
Ethyl 3-amino-3-ethoxyacrylate is sourced from various chemical suppliers and is recognized under the Chemical Abstracts Service number 34570-16-6. It is classified as an amino acid derivative due to the presence of an amino group attached to its ethoxyacrylate backbone, allowing it to participate in a variety of chemical reactions.
The synthesis of ethyl 3-amino-3-ethoxyacrylate can be achieved through several methods. One common method involves the reaction of ethyl cyanoacetate with ethyl orthoformate, followed by treatment with hydrogen chloride gas to yield the hydrochloride salt form. Another approach includes the reaction of ethyl 3-ethoxyacrylate with ammonia in the presence of hydrochloric acid.
In industrial settings, large-scale production utilizes automated reactors to control parameters such as temperature, pressure, and pH, optimizing yield and purity.
The molecular formula of ethyl 3-amino-3-ethoxyacrylate is with a molecular weight of approximately 175.18 g/mol. Its structure features a double bond between the carbon atoms adjacent to the amino group, characteristic of acrylate compounds. The IUPAC name for this compound is ethyl (E)-3-amino-3-ethoxyprop-2-enoate; hydrochloride.
Key structural data includes:
Ethyl 3-amino-3-ethoxyacrylate participates in various chemical reactions:
Common reagents used in these reactions include triethylamine for base catalysis and chloroform as a solvent .
The primary products from reactions involving ethyl 3-amino-3-ethoxyacrylate include pyridine carboxamides and other heterocyclic compounds that exhibit significant biological activity.
The mechanism of action of ethyl 3-amino-3-ethoxyacrylate involves its role as a nucleophile in substitution reactions. It may interact with enzymes and proteins, influencing their activity and function. In biochemical pathways, it has been noted to potentially affect the mitogen-activated protein kinase signaling pathway through its derivatives, which can inhibit c-Jun NH2-terminal kinases .
Ethyl 3-amino-3-ethoxyacrylate typically appears as a colorless liquid or solid depending on its form (hydrochloride). It has a melting point that varies based on purity but generally falls within standard ranges for similar compounds.
The compound exhibits solubility in polar solvents due to its hydrophilic amino group while maintaining hydrophobic characteristics from the ethoxy group. Its reactivity profile includes participation in nucleophilic substitution and condensation reactions, making it versatile for synthetic applications.
Ethyl 3-amino-3-ethoxyacrylate serves as a key intermediate in organic synthesis, particularly for producing heterocyclic compounds that are vital in medicinal chemistry. These derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antiviral properties. The compound's utility extends into research fields focused on drug discovery and development due to its ability to form complex structures that mimic biological systems .
The introduction of ethoxy groups into the ethyl 3-amino-3-ethoxyacrylate structure relies critically on catalytic methodologies. Zinc powder, activated with dilute hydrochloric acid, serves as a high-efficiency catalyst for the O-alkylation step between ethyl bromoacetate and triethyl orthoformate. This process achieves yields exceeding 90% under optimized conditions (190–200°C, 2 hours). The catalytic cycle involves in situ generation of zinc ethoxide, which facilitates nucleophilic displacement at the orthoformate carbon. Crucially, iodine co-catalysis (0.5–1 mol%) enhances zinc’s reactivity by promoting oxidative addition, thereby accelerating the formation of the ethoxyacrylate intermediate [4] [10]. Alternative catalysts like pyridine (used in methyl homolog synthesis) suffer from competitive polymerization of vinyl ethers, underscoring zinc’s superiority for ethoxy group installation [7].
Table 1: Catalytic Systems for Ethoxy Group Introduction
Catalyst | Reaction Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|
Zinc/I₂ | 190–200 | 92% | Suppresses vinyl ether polymerization |
Pyridine | Room temperature | 88% | Requires stabilizers |
Zinc alone | 190–200 | 78% | Lower cost |
Ethyl bromoacetate acts as both substrate and alkylating agent in a multi-step mechanism. In the initial step, triethyl orthoformate undergoes nucleophilic attack by bromide ions (generated in situ from ethyl bromoacetate), forming bromodiethoxy methane. This intermediate reacts with zinc-activated ethyl bromoacetate to yield ethyl 3,3-diethoxypropanoate. Subsequent thermal elimination (190–200°C) induces ethanol extrusion, producing ethyl 3-ethoxyacrylate. Kinetic studies confirm rate-determining C–Br bond cleavage in the ethyl bromoacetate, which follows second-order kinetics. Byproducts like diethyl ether arise from ethanol condensation at high temperatures, necessitating precise thermal control [4] [10].
Solvent selection directly governs reaction rate and byproduct profiles. Non-polar solvents like toluene maximize yield (92%) by stabilizing the zinc catalyst and suppressing ionic side reactions. Polar solvents (e.g., dimethyl sulfoxide) reduce selectivity due to competitive hydrolysis of triethyl orthoformate. Mixed solvent systems—such as benzene with petroleum ether—facilitate post-reaction product isolation via stratification, eliminating energy-intensive distillation. For the final hydrochlorination step, water/1,4-dioxane mixtures (1:1 v/v) at −10°C ensure high regioselectivity during salt formation [4] [10] .
Table 2: Solvent Impact on Reaction Efficiency
Solvent System | Reaction Yield (%) | Byproduct Formation | Key Observation |
---|---|---|---|
Toluene | 92% | Low (<5%) | Optimal zinc activation |
Dimethyl sulfoxide | 45% | High (25%) | Hydrolysis dominates |
Benzene/Petroleum ether | 85% | Moderate (10%) | Enables facile product isolation |
Water/1,4-Dioxane | 95% (salt formation) | Negligible | Low-temperature regioselectivity |
Triethyl orthoformate (HC(OCH₂CH₃)₃) serves dual functions: it acts as an ethoxy group donor and a formaldehyde synthon. Its electrophilic carbon undergoes nucleophilic attack by amines or carboxylate anions, forming transient orthoester intermediates that rearrange to ethoxyacrylate scaffolds. In ethyl 3-amino-3-ethoxyacrylate synthesis, it reacts with ethyl bromoacetate to construct the C3 backbone, while its excess (1.2 equivalents) drives the reaction equilibrium forward. Crucially, triethyl orthoformate minimizes polymerization by scavenging acidic protons released during ethanol elimination. Stabilizers like diethylaniline (0.1%) are essential to prevent Lewis acid-catalyzed decomposition during high-temperature steps [4] [7].
Table 3: Triethyl Orthoformate Functions in Synthesis
Role | Chemical Mechanism | Impact on Yield |
---|---|---|
Ethoxy donor | Nucleophilic displacement at carbon | Primary yield driver |
Formaldehyde equivalent | Forms formyl anion intermediates | Enables C–C bond formation |
Acid scavenger | Traces HCl during elimination | Prevents polymerization |
Equilibrium shifter | Excess drives esterification forward | Improves conversion by 20% |
Process sustainability centers on solvent recycling, catalyst regeneration, and atom economy. Zinc catalysts can be recovered via acid washing (dilute hydrochloric acid) and reused for 3–5 cycles without significant activity loss. Solvent selection reduces waste: toluene systems enable distillation recovery (>90% purity), while aqueous workups minimize organic waste. The main byproduct, diethyl ether, is captured as a low-boiling fraction (34–36°C) during vacuum distillation and repurposed as a reaction solvent. Additionally, substituting stoichiometric reagents with catalytic zinc lowers the E-factor (kg waste/kg product) from 8.5 to 2.1. Continuous flow systems are being explored to further enhance energy efficiency during thermal elimination steps [4] [10] .
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